2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
Overview
Description
2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinazoline ring. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Quinazoline Ring: This involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the indole and quinazoline derivatives through a Heck reaction, which uses palladium catalysts to form the desired ethenyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced indole and quinazoline derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with DNA, interfering with replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid, which also exhibit significant biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one is unique due to its combined indole and quinazoline structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile bioactive compound in various fields of research.
Properties
IUPAC Name |
2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-18-8-7-9-20(16-18)29-25(27-23-12-5-3-11-22(23)26(29)30)15-14-19-17-28(2)24-13-6-4-10-21(19)24/h3-17H,1-2H3/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYOLKIHYIITD-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN(C5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN(C5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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